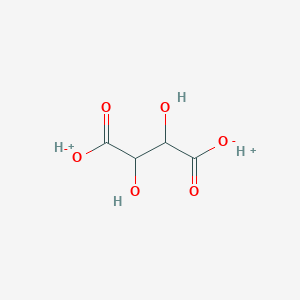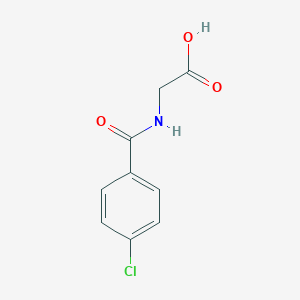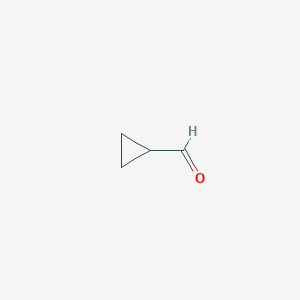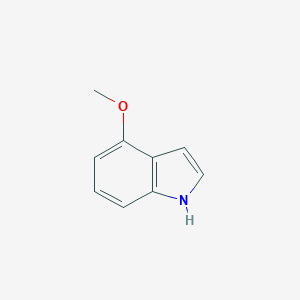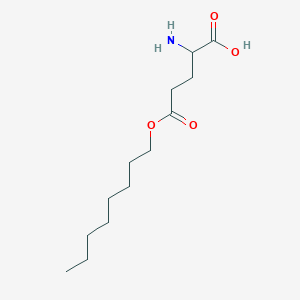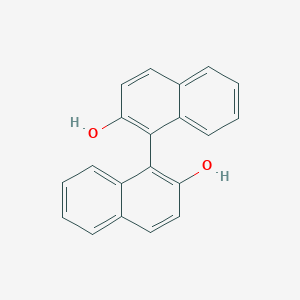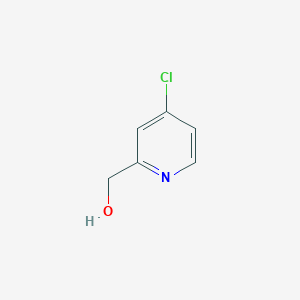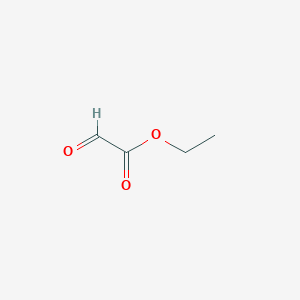
4-Chloro-2-(chlorométhyl)pyridine
Vue d'ensemble
Description
4-Chloro-2-(chloromethyl)pyridine, also known as 4-chloro-2-pyridinemethanol, is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a colorless, volatile liquid with a pungent odor and a molecular weight of 137.56 g/mol. It is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Synthèse de trifluorométhylpyridines
Les trifluorométhylpyridines (TFMP) et leurs dérivés sont synthétisés en utilisant du 4-Chloro-2-(chlorométhyl)pyridine. Ces composés sont utilisés dans les industries agrochimiques et pharmaceutiques. La principale utilisation des dérivés de TFMP est la protection des cultures contre les ravageurs .
Applications agrochimiques
Plus de 20 nouveaux produits agrochimiques contenant du TFMP ont été introduits sur le marché. Ces produits agrochimiques, synthétisés en utilisant du this compound, sont utilisés pour protéger les cultures contre les ravageurs .
Applications pharmaceutiques
Plusieurs dérivés de TFMP sont utilisés dans les industries pharmaceutiques et vétérinaires. Cinq produits pharmaceutiques et deux produits vétérinaires contenant la fraction TFMP ont reçu l'autorisation de mise sur le marché .
Synthèse de dérivés de pyrimidine
Le this compound est utilisé dans la synthèse de nouveaux dérivés de pyrimidine. Ces dérivés ont montré des activités fongicides contre quatorze champignons phytopathogènes .
Alkylattion catalysée par les bases
Le chlorhydrate de this compound est utilisé comme réactif dans l'alkylation catalysée par les bases du p-tert-butylcalixaréne et du p-tert-butylcalixaréne dans le DMF .
6. Synthèse d'un agent de contraste pour l'imagerie par résonance magnétique (IRM) Le chlorhydrate de this compound est utilisé dans la synthèse du complexe bisamide d'acide diéthylènetriaminepentaacétique Gd3+, un agent de contraste d'imagerie par résonance magnétique sensible à Zn2± .
Safety and Hazards
4-Chloro-2-(chloromethyl)pyridine is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation. It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
4-Chloro-2-(chloromethyl)pyridine is a chemical compound that serves as an important organic raw material in the production of high-value fine chemical products . It is widely used in various fields such as pharmaceuticals, pesticides, dyes, fragrances, feed additives, food additives, rubber auxiliaries, and synthetic materials . .
Mode of Action
It is known that chloromethylpyridines, in general, can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions .
Pharmacokinetics
It is soluble in dmso and methanol, which suggests that it may have good bioavailability .
Action Environment
The action of 4-Chloro-2-(chloromethyl)pyridine can be influenced by various environmental factors. For example, its stability and efficacy can be affected by temperature, pH, and the presence of other chemicals. It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C .
Propriétés
IUPAC Name |
4-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYLEZYGXCVCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516572 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-21-6 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





